Boiling Point Elevation vs. Simple Alkyl Hexanoates: Enabling Higher-Temperature Processing
2-Hydroxypropyl hexanoate exhibits a boiling point of 263–265°C at 760 mmHg, which is substantially higher than the boiling points of the most common simple alkyl hexanoate flavour esters used in food and fragrance applications . This 95–97°C elevation relative to ethyl hexanoate (166–168°C) and 56–58°C elevation relative to butyl hexanoate (207–208°C) directly translates into lower volatility and reduced evaporative loss during high-temperature processing steps such as baking, extrusion, or spray-drying . Within the propylene glycol monoester homologous series, the boiling point of 2-hydroxypropyl hexanoate falls between propylene glycol monobutyrate (227–228°C) and propylene glycol monooctanoate (~298.9°C), positioning it as the mid-range option for applications requiring a balance between adequate volatility for aroma release and sufficient thermal persistence .
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 263–265°C |
| Comparator Or Baseline | Ethyl hexanoate: 166–168°C; Butyl hexanoate: 207–208°C; Propylene glycol monobutyrate: 227–228°C; Propylene glycol monooctanoate (Type I): ~298.9°C |
| Quantified Difference | +95–97°C vs. ethyl hexanoate; +56–58°C vs. butyl hexanoate; +36–37°C vs. PG monobutyrate; −34–36°C vs. PG monooctanoate |
| Conditions | Atmospheric pressure (760 mmHg); data from commercial technical specifications and JECFA monographs |
Why This Matters
For procurement decisions, the substantially higher boiling point relative to simple alkyl hexanoates means 2-hydroxypropyl hexanoate is the technically mandatory choice when the manufacturing process involves sustained thermal input above 170°C, where ethyl or propyl hexanoate would undergo unacceptable evaporative loss.
- [1] FAO/WHO. Online Edition: Specifications for Flavourings – Propyleneglycol monohexanoate, Boiling point 263–265°C. JECFA No. 1983. View Source
